molecular formula C11H12IN5O B13992889 N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B13992889
M. Wt: 357.15 g/mol
InChI Key: JVDOGDXVGBACSP-UHFFFAOYSA-N
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Description

N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodine atom attached to a pyridine ring, an amino group, and a pyrazole ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the iodination of a pyridine derivative, followed by the introduction of an amino group. The pyrazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s structure allows it to modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-5-iodopyridin-2-yl)acetamide
  • 2,6-Diamino-3-iodopyridine

Uniqueness

Compared to similar compounds, N-(6-Amino-5-iodopyridin-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups.

Properties

Molecular Formula

C11H12IN5O

Molecular Weight

357.15 g/mol

IUPAC Name

N-(6-amino-5-iodopyridin-2-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H12IN5O/c1-2-17-8(5-6-14-17)11(18)16-9-4-3-7(12)10(13)15-9/h3-6H,2H2,1H3,(H3,13,15,16,18)

InChI Key

JVDOGDXVGBACSP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=C(C=C2)I)N

Origin of Product

United States

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